2-Fluoro-3-(4-methoxyphenyl)benzoic acid

Descripción general

Descripción

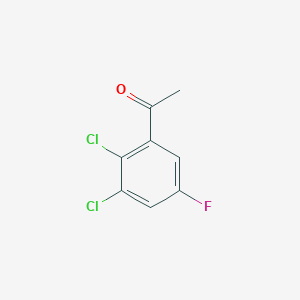

“2-Fluoro-3-(4-methoxyphenyl)benzoic acid” is a chemical compound with the molecular formula C8H7FO3 . It is used as an intermediate in the preparation of APIs for the treatment of Alzheimer’s disease .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-(4-methoxyphenyl)benzoic acid” consists of a benzoic acid core with a fluoro group at the 2-position and a methoxyphenyl group at the 3-position . The exact 3D structure is not specified in the available resources.Chemical Reactions Analysis

The fluoride substituent in similar compounds enables nucleophilic aromatic substitution, with most of the reactivity centered on the carboxylic group . These compounds can undergo various reactions, including Fischer esterification .Aplicaciones Científicas De Investigación

Fluorescent Probe Sensing and Metal Cations

2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue, related to 2-Fluoro-3-(4-methoxyphenyl)benzoic acid, are used in fluorescent probes for sensing magnesium and zinc cations. These compounds show significant fluorescence enhancement under basic conditions and are highly sensitive to pH changes, particularly in the pH range of 7-8 (Tanaka et al., 2001).

Chemical Synthesis and Modification

In chemical synthesis, 2-Fluoro-3-(4-methoxyphenyl)benzoic acid derivatives have been employed in various transformations. For instance, directed lithiation of unprotected benzoic acids including those with fluoro and methoxy groups has been studied to develop routes to benzoic acids substituted with various functionalities (Bennetau et al., 1995). Additionally, this compound has been used as a building block in the synthesis of fluorinated heterocyclic compounds, showcasing its versatility in organic chemistry (Shi et al., 1996).

Development of Chiral Building Blocks

The compound has also been instrumental in the development of chiral building blocks. Enantioselective syntheses involving 2-fluoro-4-methoxyphenyl derivatives have been achieved, contributing significantly to the field of chiral chemistry and its applications in drug development and other areas (Parsons et al., 2004).

Environmental and Microbiological Studies

From an environmental perspective, the transformation of phenolic compounds under methanogenic conditions has been studied using derivatives of 2-Fluoro-3-(4-methoxyphenyl)benzoic acid. These studies provide insights into the biodegradation processes of aromatic compounds in anaerobic environments (Bisaillon et al., 1993).

Optical and Electronic Applications

Finally, the synthesis and characterization of a fluorinated phthalazinone monomer related to 2-Fluoro-3-(4-methoxyphenyl)benzoic acid and its polymers demonstrate its potential applications in engineering plastics, membrane materials, and as materials for optical waveguides (Xiao et al., 2003).

Safety And Hazards

“2-Fluoro-3-(4-methoxyphenyl)benzoic acid” should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept in tightly closed containers .

Propiedades

IUPAC Name |

2-fluoro-3-(4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-10-7-5-9(6-8-10)11-3-2-4-12(13(11)15)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWAXSYIEXLMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743024 | |

| Record name | 2-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(4-methoxyphenyl)benzoic acid | |

CAS RN |

1381944-28-0 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2-fluoro-4′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate](/img/structure/B1445490.png)

![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1445499.png)

![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride](/img/structure/B1445505.png)